molecular formula C14H19NO2S B5792368 3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B5792368
M. Wt: 265.37 g/mol
InChI Key: LHWVCJVZPUPBPF-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is an organic compound that features a morpholine ring, a sulfanyl group attached to a methylphenyl ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one typically involves the reaction of 4-methylthiophenol with 3-chloropropanone in the presence of a base, followed by the introduction of morpholine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding alcohol

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The overall effect of the compound depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one

Uniqueness

3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is unique due to the presence of both a sulfanyl group and a morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-12-2-4-13(5-3-12)18-11-6-14(16)15-7-9-17-10-8-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWVCJVZPUPBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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